![molecular formula C15H10BrNO2 B2558668 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-37-1](/img/structure/B2558668.png)
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.15 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-bromobenzonitrile as the primary starting materials.
Formation of 4-Bromophenoxybenzene: 4-Bromophenol is reacted with 3-bromobenzonitrile in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form 4-bromophenoxybenzene.
Chemical Reactions Analysis
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Scientific Research Applications
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also form hydrogen bonds or coordinate with metal ions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile can be compared with similar compounds such as:
3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
3-[3-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile: The presence of a fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile: The methyl group can affect the compound’s lipophilicity and overall chemical properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[3-(4-bromophenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-12-4-6-13(7-5-12)19-14-3-1-2-11(10-14)15(18)8-9-17/h1-7,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAJCMMQRJEOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide](/img/structure/B2558586.png)
![4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2558589.png)
![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)
![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)
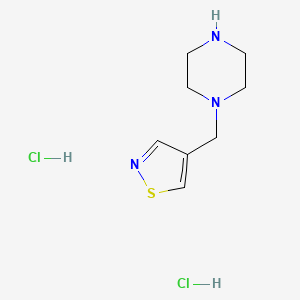
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
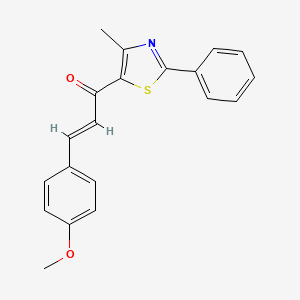
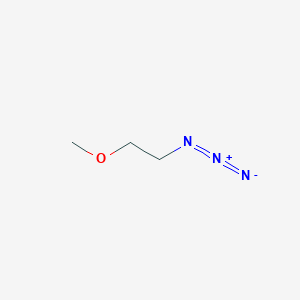
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)
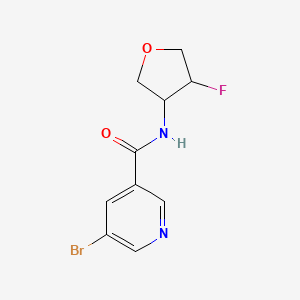

![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile](/img/structure/B2558601.png)
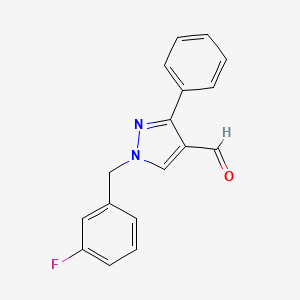
![2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
